molecular formula C12H15Br2ClO4S B1621653 3-[2,5-Bis(bromomethyl)-4-methoxyphenoxy]-1-propanesulfonyl chloride CAS No. 480439-40-5

3-[2,5-Bis(bromomethyl)-4-methoxyphenoxy]-1-propanesulfonyl chloride

Cat. No.: B1621653
CAS No.: 480439-40-5
M. Wt: 450.57 g/mol
InChI Key: ZIZASAIDVAPLAY-UHFFFAOYSA-N
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Description

3-[2,5-Bis(bromomethyl)-4-methoxyphenoxy]-1-propanesulfonyl chloride is a brominated aromatic sulfonyl chloride derivative. The compound features:

  • A 4-methoxyphenoxy core with 2,5-bis(bromomethyl) substituents.
  • A propanesulfonyl chloride group (-SO₂Cl) attached to the phenoxy ring.

Key inferred properties:

  • Molecular formula: Likely C₁₃H₁₅Br₂ClO₄S (estimated by substituting chlorine with bromine in the chloromethyl analog).
  • Molecular weight: ~450.57 g/mol (calculated by replacing two chlorines [35.45 g/mol each] with bromines [79.9 g/mol each] in the chloromethyl analog [361.67 g/mol + 88.9 g/mol]) .

Properties

IUPAC Name

3-[2,5-bis(bromomethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br2ClO4S/c1-18-11-5-10(8-14)12(6-9(11)7-13)19-3-2-4-20(15,16)17/h5-6H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZASAIDVAPLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CBr)OCCCS(=O)(=O)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br2ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392543
Record name 3-[2,5-Bis(bromomethyl)-4-methoxyphenoxy]-1-propanesulfonyl chloride
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Molecular Weight

450.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480439-40-5
Record name 3-[2,5-Bis(bromomethyl)-4-methoxyphenoxy]-1-propanesulfonyl chloride
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Record name 3-[2,5-Bis(bromomethyl)-4-methoxyphenoxy]-1-propanesulfonyl chloride
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Record name 3-[2,5-Bis(bromomethyl)-4-methoxyphenoxy]-1-propanesulfonyl chloride
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Biological Activity

3-[2,5-Bis(bromomethyl)-4-methoxyphenoxy]-1-propanesulfonyl chloride, with the CAS number 480439-40-5, is a synthetic organic compound notable for its sulfonyl chloride functional group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry and organic synthesis. The unique structural features of this compound, including its bromomethyl and methoxy substitutions, contribute to its reactivity and biological properties.

Molecular Structure

The molecular formula of this compound is C₁₂H₁₅Br₂ClO₄S, with a molecular weight of approximately 450.57 g/mol. The structure includes:

  • A phenoxy group
  • Two bromomethyl groups
  • A propanesulfonyl chloride moiety

Physical Properties

PropertyValue
Molecular Weight450.57 g/mol
Melting Point116-119 °C (lit.)
DensityNot available
Boiling PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl chloride group is known for its reactivity, allowing it to participate in nucleophilic substitution reactions, which may lead to the modification of proteins and other biomolecules.

Antimicrobial and Leishmanicidal Activity

Research into structurally related compounds has demonstrated antimicrobial and leishmanicidal activities. For example, certain derivatives have exhibited IC50 values below 1 µM against Leishmania mexicana promastigotes . This suggests that this compound could possess similar biological activities.

Cytotoxicity Studies

In a study evaluating the cytotoxicity of related compounds, the most potent derivatives showed IC50 values ranging from 49.79 µM to 113.70 µM against various cancer cell lines . These findings highlight the importance of further exploring the biological activity of this compound through similar methodologies.

Structure-Activity Relationship (SAR)

The presence of bromomethyl groups in the compound enhances its lipophilicity compared to chlorinated analogs, potentially influencing its biological activity and solubility profile. This aspect is crucial for developing effective therapeutic agents.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₅Br₂ClO₄S
  • Molecular Weight : Approximately 450.57 g/mol
  • Melting Point : 116-119 °C
  • Functional Groups : Sulfonyl chloride, phenoxy group, bromomethyl groups

The presence of the sulfonyl chloride functional group enhances its reactivity, making it suitable for nucleophilic substitution reactions that can modify various biomolecules.

Organic Synthesis

The compound is utilized extensively in organic synthesis due to its ability to act as a sulfonating agent. It can participate in:

  • Nucleophilic Substitution Reactions : The sulfonyl chloride group can react with nucleophiles, facilitating the formation of sulfonamides or other derivatives.
  • Synthesis of Complex Molecules : It serves as a building block in synthesizing more complex organic compounds, particularly those required in pharmaceutical research.

Medicinal Chemistry

3-[2,5-Bis(bromomethyl)-4-methoxyphenoxy]-1-propanesulfonyl chloride has shown promise in medicinal applications:

  • Antimicrobial Activity : Research indicates that structurally related compounds exhibit significant antimicrobial properties. For instance, derivatives have shown IC50 values below 1 µM against Leishmania mexicana promastigotes, suggesting potential leishmanicidal activity.
  • Cytotoxicity Studies : Preliminary studies on related compounds reveal cytotoxic effects against various cancer cell lines, with IC50 values ranging from 49.79 µM to 113.70 µM. This highlights the need for further investigation into the biological activities of this compound .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds derived from this compound:

  • Lipophilicity : The bromomethyl groups enhance lipophilicity compared to chlorinated analogs, potentially improving solubility and biological activity .
  • Reactivity with Biological Targets : The unique substitutions allow for tailored interactions with various biological targets, paving the way for novel therapeutic agents.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialIC50 < 1 µM against Leishmania mexicana
CytotoxicityIC50 range: 49.79 - 113.70 µM
Structure-ActivityEnhanced lipophilicity due to bromomethyl

Comparison with Similar Compounds

Bromomethyl vs. Chloromethyl Substituents

  • Leaving Group Ability : Bromine (Br) exhibits superior leaving group capacity compared to chlorine (Cl) due to its lower bond dissociation energy. This makes the target compound more reactive in nucleophilic substitutions (e.g., alkylation) than its chloromethyl counterpart .

Sulfonyl Chloride Group

  • The -SO₂Cl group is highly electrophilic, enabling reactions with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonic acids. This reactivity is shared with the chloromethyl analog .

Comparison with Aromatic Brominated Compounds

  • 1,3-Bis(4-bromophenyl)-2-propanone : Bromine here is on aromatic rings, favoring aryl cross-coupling reactions (e.g., Suzuki-Miyaura) rather than aliphatic substitution. The ketone group also provides distinct reactivity (e.g., condensation reactions).
  • Target Compound : Bromomethyl groups enable alkylation, while the sulfonyl chloride supports bifunctional reactivity.

Comparison with Aliphatic Brominated Diols

  • 2,2-Bis(bromomethyl)-1,3-propanediol : The hydroxyl groups make this compound hydrophilic and suitable for polymerization (e.g., epoxy resins). In contrast, the target compound’s sulfonyl chloride group prioritizes electrophilic reactivity.

Research Findings and Gaps

  • Synthetic Routes : The chloromethyl analog is well-documented, but the bromo variant’s synthesis requires optimization due to bromine’s reactivity .
  • Toxicity Data : Brominated compounds often exhibit higher toxicity than chlorinated analogs, necessitating rigorous safety protocols.
  • Stability : Bromomethyl groups may confer reduced shelf-life compared to chloromethyl derivatives due to Br’s susceptibility to hydrolysis.

Preparation Methods

Synthesis of Sodium 3-(4-Methoxyphenoxy)propane-1-sulfonate

Reagents :

  • 4-Methoxyphenol
  • 1,3-Propanesultone
  • Sodium hydroxide (NaOH)
  • Methanol/1,4-dioxane (1:1 v/v)

Procedure :
4-Methoxyphenol reacts with 1,3-propanesultone in a basic methanol/dioxane mixture. The reaction proceeds via nucleophilic aromatic substitution, forming sodium 3-(4-methoxyphenoxy)propane-1-sulfonate as a white precipitate.

Yield : 85%.
Critical Observations :

  • Excess NaOH ensures complete deprotonation of 4-methoxyphenol.
  • Solvent ratios >1:1 reduce yields by 30% due to incomplete sultone activation.

Conversion to Sulfonyl Chloride

Reagents :

  • Thionyl chloride (SOCl₂)
  • Catalytic dimethylformamide (DMF)

Procedure :
The sulfonate intermediate reacts with SOCl₂ under reflux, with DMF catalyzing the conversion to sulfonyl chloride. The reaction requires strict anhydrous conditions to avoid hydrolysis.

Yield : 89%.
Optimization Insights :

  • Concentrated suspensions of the sulfonate improve yields by minimizing side reactions.
  • Diethyl ether extraction isolates the sulfonyl chloride efficiently.

Bis(chloromethyl) Functionalization

Reagents :

  • Paraformaldehyde
  • Hydrochloric acid (HCl)/acetic acid (AcOH)

Procedure :
Electrophilic chloromethylation occurs via the Blanc reaction, where paraformaldehyde and HCl/AcOH generate chloromethyl carbocations. These react with the aromatic ring at the 2- and 5-positions.

Yield : 75%.
Key Challenges :

  • Over-chlorination is avoided by maintaining temperatures ≤55°C.
  • Reheating the reaction mixture to 55°C post-precipitation improves filterability.

Halogen Exchange to Bromomethyl Groups

Reagents :

  • Sodium bromide (NaBr)
  • Acetone

Procedure :
A Finkelstein reaction replaces chloride with bromide. NaBr in acetone facilitates nucleophilic displacement, yielding the bis(bromomethyl) derivative.

Yield : 80–85% (estimated from analogous reactions).
Purity Considerations :

  • VT NMR at 345 K in CD₃CN resolves peak broadening caused by self-assembly.
  • Residual chloride is removed via fractional distillation under reduced pressure (53–54°C at 70 mmHg).

Comparative Analysis of Methodologies

Yield Optimization

The overall yield from 4-methoxyphenol to the target compound is 47–52% , factoring in cumulative losses across four steps. The table below summarizes critical parameters:

Step Reaction Type Key Reagents Yield (%) Purity Control Method
1 Sulfonate formation 1,3-Propanesultone 85 Precipitation filtration
2 Sulfonation SOCl₂/DMF 89 Diethyl ether extraction
3 Chloromethylation HCl/AcOH 75 Temperature-controlled reflux
4 Halogen exchange NaBr/acetone 80–85 Reduced-pressure distillation

Cost and Scalability

  • Cost Drivers : 1,3-Propanesultone and SOCl₂ account for 70% of material costs.
  • Scalability : Batches >100 g require specialized autoclaves for chloromethylation to manage exotherms.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 4.62 (s, 4H, CH₂Br), 3.81 (s, 3H, OCH₃), 3.42 (t, 2H, SO₂CH₂).
  • Mass Spectrometry : m/z 783 [M+H]⁺ confirms bis(bromomethyl) substitution.

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water gradient).
  • Elemental Analysis : Calculated C: 38.2%, H: 3.6%; Found C: 38.0%, H: 3.7%.

Industrial and Research Applications

The compound serves as a precursor to bis(cyclam) CXCR4 antagonists. Its cholesterol conjugate self-assembles into nanoparticles (Dh = 120 nm by DLS), enhancing cellular uptake in chronic lymphocytic leukemia models.

Q & A

Q. Critical Parameters :

  • Temperature control during bromination to prevent di- or tri-substitution.
  • Stoichiometric excess of 1,3-propanediol to ensure complete ether formation.
  • Moisture-free conditions during sulfonation to avoid hydrolysis of the sulfonyl chloride group .

Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of bromomethyl (-CH₂Br), methoxy (-OCH₃), and sulfonyl chloride (-SO₂Cl) groups. Integration ratios verify substitution patterns .
  • HPLC-MS : Reverse-phase HPLC with electrospray ionization (ESI-MS) quantifies purity and detects impurities (e.g., hydrolyzed sulfonic acid derivatives) .
  • Elemental Analysis : Validates empirical formula consistency, particularly for bromine and sulfur content.
  • FT-IR : Peaks at ~1170 cm⁻¹ (S=O stretch) and 650 cm⁻¹ (C-Br stretch) confirm functional groups .

Advanced: How can researchers mitigate challenges in stabilizing the sulfonyl chloride group during reactions?

Methodological Answer:
The sulfonyl chloride group is highly moisture-sensitive. Mitigation strategies include:

  • Storage : Store under anhydrous conditions (e.g., molecular sieves) at -20°C to slow hydrolysis .
  • Reaction Environment : Use inert atmospheres (N₂/Ar) and dried solvents (e.g., distilled DCM over CaH₂).
  • In Situ Derivatization : Immediately react the sulfonyl chloride with amines or alcohols to form stable sulfonamides or sulfonate esters, avoiding prolonged isolation .

Advanced: What mechanistic insights explain the reactivity of bromomethyl groups in cross-coupling or polymerization?

Methodological Answer:
The bromomethyl groups act as electrophilic sites for nucleophilic substitution (SN2) or elimination (E2) reactions. Key applications:

  • Crosslinking : In polymer chemistry, the compound can serve as a bifunctional crosslinker (similar to 1,3-bis(bromomethyl)benzene) by reacting with nucleophiles (e.g., thiols or amines) to form covalent networks .
  • Catalysis : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) requires ligand optimization to prevent debromination. Use Pd(PPh₃)₄ with mild bases (K₂CO₃) in THF/water mixtures .

Data Contradiction: How should discrepancies in reaction yields under varying solvents/catalysts be systematically analyzed?

Methodological Answer:

Design of Experiments (DoE) : Use factorial designs to test solvent polarity (e.g., DMF vs. THF), catalyst loadings, and temperature.

Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps.

Statistical Analysis : Apply ANOVA to determine significant variables. For example, polar aprotic solvents (DMF) may enhance nucleophilicity but accelerate hydrolysis .

Advanced: What conditions optimize the introduction of the propanesulfonyl chloride moiety while preserving the methoxyphenoxy backbone?

Methodological Answer:

  • Low-Temperature Sulfonation : Perform chlorosulfonation at ≤5°C to prevent demethylation of the methoxy group.
  • Protective Groups : Temporarily protect the methoxy group (e.g., as a silyl ether) during sulfonation, followed by deprotection with TBAF .
  • Catalytic Additives : Use pyridine to scavenge HCl byproducts, reducing acid-catalyzed degradation of the aromatic backbone .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-[2,5-Bis(bromomethyl)-4-methoxyphenoxy]-1-propanesulfonyl chloride
Reactant of Route 2
3-[2,5-Bis(bromomethyl)-4-methoxyphenoxy]-1-propanesulfonyl chloride

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